molecular formula C20H18N2O3S2 B11474791 N-(4-methoxyphenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-methoxyphenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11474791
M. Wt: 398.5 g/mol
InChI Key: UVNNFNYGPOBHSR-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a thienopyridine core

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-6-oxo-4-thiophen-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H18N2O3S2/c1-11-17-15(12-7-8-26-10-12)9-16(23)22-20(17)27-18(11)19(24)21-13-3-5-14(25-2)6-4-13/h3-8,10,15H,9H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

UVNNFNYGPOBHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CSC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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